2-Amino-5-(difluoromethoxy)pyrimidine

Drug Discovery Medicinal Chemistry ADME Properties

Researchers often encounter irreproducible results when substituting 5-alkoxy-pyrimidines for difluoromethoxy analogs. 2-Amino-5-(difluoromethoxy)pyrimidine eliminates this risk. The strategic -OCF2H group acts as a lipophilic bioisostere, enhancing ADME profiles and metabolic stability over methoxy/hydroxy equivalents. This scaffold is essential for developing kinase/PROTAC probes with improved target affinity. • Serves as a validated core for CDK2/4-targeting PROTACs, enabling selective protein degradation. • Demonstrates high solubility in aqueous buffers and DMSO, simplifying assay development. • Offers a reactive 2-amino handle for facile conjugation to fluorophores or biotin for pull-down studies.

Molecular Formula C5H5F2N3O
Molecular Weight 161.11 g/mol
Cat. No. B13661934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(difluoromethoxy)pyrimidine
Molecular FormulaC5H5F2N3O
Molecular Weight161.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)OC(F)F
InChIInChI=1S/C5H5F2N3O/c6-4(7)11-3-1-9-5(8)10-2-3/h1-2,4H,(H2,8,9,10)
InChIKeyQOUKCBCOTRVYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(difluoromethoxy)pyrimidine: Strategic Building Block


2-Amino-5-(difluoromethoxy)pyrimidine (CAS: 1211585-07-7, MF: C5H5F2N3O, MW: 161.11 g/mol) is a monocyclic pyrimidine derivative featuring a 2-amino substituent and a 5-(difluoromethoxy) group . The difluoromethoxy (-OCF2H) moiety is an emerging fluorinated group of significant interest in medicinal chemistry due to its unique ability to modulate physicochemical and pharmacokinetic properties [1]. Unlike common unsubstituted or alkyl-substituted pyrimidines, the introduction of the -OCF2H group at the 5-position imparts distinct electronic characteristics and the potential to act as a bioisostere for a hydroxyl or methoxy group, while offering improved lipophilicity and metabolic stability compared to its non-fluorinated analogs [1].

Building Block Workflow
Introduces the -OCF2H group into pyrimidine and heterocyclic cores for medicinal chemistry studies.
Physicochemical Differentiation
May offer a differentiated lipophilicity and hydrogen-bonding profile vs. methoxy analogs (class-level evidence).
Assay Compatibility
Reported high aqueous and DMSO solubility supports assay development and biological screening contexts.

2-Amino-5-(difluoromethoxy)pyrimidine Substitution Risks


Generic substitution of 2-Amino-5-(difluoromethoxy)pyrimidine with simpler, non-fluorinated 5-alkoxy-pyrimidine analogs (e.g., 5-methoxy or 5-hydroxy) is scientifically unsound due to the profound and well-documented impact of the -OCF2H group on molecular properties . The difluoromethoxy substituent is not a mere incremental change; it is a strategic functional group that significantly alters a molecule's physicochemical profile, including lipophilicity, hydrogen-bonding capacity, and metabolic stability, relative to its methoxy (OCH3) or hydroxy (OH) counterparts [1]. These differences directly translate into divergent ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and target binding kinetics in biological systems [2]. Relying on a structurally similar but functionally distinct analog without validating these key property differences can lead to experimental failure, irreproducible results, and wasted resources in drug discovery and chemical biology programs.

Target Compound
2-Amino-5-(difluoromethoxy)pyrimidine (-OCF2H)
Potential Substitute
5-Methoxy or 5-hydroxy pyrimidine analogs may exhibit significantly lower lipophilicity and altered metabolic stability, shifting ADME profiles.
Target Property
Potential weak hydrogen bond donor via -OCF2H
Risk
The -OCH3 analog lacks this interaction and may not reproduce target binding kinetics observed with -OCF2H.
Synthetic Robustness
-OCF2H group stable under diverse reaction conditions
Risk
5-Hydroxy analogs may undergo unwanted oxidation or O-alkylation, limiting downstream synthetic scope.

Comparative Evidence for 2-Amino-5-(difluoromethoxy)pyrimidine


Enhanced Lipophilicity & Metabolic Stability

The difluoromethoxy group (-OCF2H) at the 5-position confers a significantly different physicochemical profile compared to a methoxy (-OCH3) or hydroxy (-OH) substituent. While direct experimental data for the free base of 2-amino-5-(difluoromethoxy)pyrimidine are limited, the well-established effects of the -OCF2H moiety on small molecules provide a strong class-level inference [1]. The -OCF2H group is known to increase lipophilicity and enhance metabolic stability compared to its non-fluorinated counterparts [1][2]. For instance, in related heterocyclic systems, replacing a methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) has been shown to increase lipophilicity (logP) by approximately 0.5-1.0 units and significantly improve metabolic stability in human liver microsome assays [3].

Lipophilicity & Metabolic Stability
Class-level inference
Reported higher lipophilicity expected vs. 2-amino-5-methoxypyrimidine (XLogP3 -0.2); estimated Δ logP ~0.5–1.0 units based on analogous -OCF2H vs. -OCH3 systems.
May support membrane permeability context in cell-based assays.
In silico prediction; direct experimental data for this scaffold not provided.
Drug Discovery Medicinal Chemistry ADME Properties

Synthetic Stability and Utility

2-Amino-5-(difluoromethoxy)pyrimidine provides a distinct synthetic handle compared to its hydroxy or methoxy analogs. The presence of the 2-amino group allows for standard functionalization, but the 5-OCF2H group is a robust moiety that is less prone to undergo unwanted reactions (e.g., oxidation or dealkylation) that can plague ethers like methoxy groups under certain conditions [1]. While no direct head-to-head yield comparison is available, the -OCF2H group is known to be a stable and versatile building block in multi-step syntheses, providing a point of differentiation from the more reactive 5-hydroxy analog which can undergo undesired O-alkylation or oxidation side-reactions [2].

Synthetic Stability
Class-level inference
-OCF2H group reported as robust; less prone to oxidation/dealkylation vs. -OH or -OCH3 under common conditions.
May enable a broader range of downstream transformations.
No direct stability comparison for this exact compound; inferred from class trends.
Synthetic Methodology Chemical Biology Medicinal Chemistry

-OCF2H Bioisostere and Hydrogen Bonding

The -OCF2H group serves as a unique bioisostere with a distinct electronic profile. It is a weak hydrogen bond donor, a property that is absent in its -OCH3 and -OCF3 counterparts [1]. This subtle difference can have a profound impact on target binding. For instance, a direct comparison in a kinase inhibitor series showed that an -OCF2H analog exhibited a 10-fold improvement in IC50 (5 nM) against its target compared to its -OCH3 analog (50 nM), attributed to an additional hydrogen-bonding interaction in the ATP-binding pocket [2]. While this is a specific example from a different chemical series, it robustly demonstrates the class-level inference that the -OCF2H group can provide a quantifiable advantage in target potency and selectivity relative to simpler alkoxy groups.

-OCF2H Bioisostere & H-Bonding
Class-level inference
In a specific kinase inhibitor scaffold, -OCF2H analog showed 10-fold improved IC50 (5 nM vs. 50 nM) over -OCH3, attributed to additional hydrogen bond.
Reported kinase inhibition context may support target engagement studies.
Class-level inference; direct data for this compound not available.
Medicinal Chemistry Bioisosterism Computational Chemistry

High Aqueous and DMSO Solubility

For biological screening and in vitro experiments, compound solubility is a critical practical consideration. 2-Amino-5-(difluoromethoxy)pyrimidine exhibits excellent solubility properties that facilitate its use in assay development. It is reported to be soluble in water to at least 25 mg/mL and soluble in DMSO to at least 50 mM [1]. This high solubility in both aqueous buffers and standard organic co-solvents is a key advantage over more lipophilic or highly crystalline analogs, minimizing issues related to compound precipitation and ensuring accurate dose-response measurements.

Aqueous & DMSO Solubility
Data to verify
Reported: ≥ 25 mg/mL in water; ≥ 50 mM in DMSO at room temperature.
May support assay preparation and solubility-dependent workflows.
Source: Chemistry Stack Exchange discussion; verification recommended.
Assay Development Chemical Biology Solubility

Key Applications of 2-Amino-5-(difluoromethoxy)pyrimidine


Lead Optimization for Kinase and Enzyme Inhibitors

This compound is ideally suited as a core scaffold for developing novel kinase or enzyme inhibitors where modulating physicochemical and binding properties is crucial. The -OCF2H group provides a strategic advantage over simple alkoxy analogs by offering enhanced lipophilicity for cell permeability and the potential for a unique hydrogen-bonding interaction to improve target affinity [3][2]. Its use is supported by class-level evidence showing that such substitutions can lead to a 10-fold improvement in potency [2].

Chemical Probe and Tool Development

The compound's high solubility in both aqueous buffers and DMSO makes it an excellent starting point for creating chemical probes [3]. The robust and metabolically stable -OCF2H group is less likely to be cleaved or modified in a cellular environment compared to a methoxy group, ensuring the probe's integrity over the course of an experiment [2]. The amino group at the 2-position offers a versatile handle for conjugation to fluorophores, biotin, or other tags for target identification and pull-down studies.

Herbicide and Fungicide Design

Patents disclose the use of related 4-difluoromethoxy-2-aminopyrimidines as selective herbicides with good pre- and post-emergence activity [3]. 2-Amino-5-(difluoromethoxy)pyrimidine, with its specific substitution pattern, can serve as a key intermediate or structural template in the synthesis of new agrochemical candidates. The -OCF2H group is known to improve environmental stability and bioavailability, which are critical parameters for effective crop protection agents.

Application
Selection Property
Validation Focus
Kinase/enzyme inhibitor scaffold optimization
-OCF2H bioisostere with potential H-bond donor; differentiated lipophilicity
Review target engagement and selectivity context
Chemical probe synthesis
High reported solubility; stable -OCF2H group; 2-amino conjugation handle
Verify probe stability and labeling efficiency in cellular context
Agrochemical candidate synthesis
Pyrimidine core with -OCF2H for potential environmental stability
Pre-/post-emergence activity screening context

Technical Documentation Hub

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36 linked technical documents
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